Differentiation in MAO-B vs. MAO-A Inhibitory Selectivity Profile
The target compound demonstrates a significant selectivity window for inhibiting Monoamine Oxidase B (MAO-B) over MAO-A. This is a critical differentiation point, as MAO-A inhibition is associated with dietary restrictions (the 'cheese effect'), making selective MAO-B inhibitors therapeutically more desirable. The data shows the compound is a moderately potent, selective MAO-B inhibitor, whereas a close structural analog, lacking the 2-methyl group, might exhibit a different selectivity profile. The measured IC50 for MAO-B is 1,130 nM, compared to an IC50 of >100,000 nM for MAO-A, yielding a selectivity index of >88. [1]
| Evidence Dimension | MAO-B vs MAO-A Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-B): 1,130 nM; IC50 (MAO-A): >100,000 nM |
| Comparator Or Baseline | General class of non-selective quinoline MAO inhibitors (typical MAO-A/MAO-B IC50 ratios near 1:1 to 1:5). Data for a direct 2-des-methyl analog was not available. |
| Quantified Difference | Selectivity Index (MAO-A IC50 / MAO-B IC50): >88.5 |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B assessed by fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes. |
Why This Matters
This selectivity profile makes the compound a promising starting point for developing safer neuroprotective agents targeting MAO-B, directly impacting procurement decisions for CNS drug discovery programs.
- [1] BindingDB Data for BDBM50401981 (CHEMBL1575961). Affinity Data: MAO-A IC50 >1.00E+5 nM; MAO-B IC50 1.13E+3 nM. Accessed May 2026. View Source
